![molecular formula C14H16N4O3 B2895208 3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide CAS No. 1797021-75-0](/img/structure/B2895208.png)
3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a pyrazole ring, which is a heterocyclic compound containing two adjacent nitrogen atoms in the ring . It also contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring compound containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrazole rings would contribute to the compound’s aromaticity, while the tetrahydro-2H-pyran-4-yl group would introduce some degree of steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyridine and pyrazole rings, as well as the carbamoyl group. The nitrogen atoms in the rings could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyridine and pyrazole rings could contribute to its polarity and potentially its solubility in certain solvents .Scientific Research Applications
Synthesis and Structural Characterization
The compound's properties have been explored in the synthesis of mononuclear geometrical isomers containing ligands like 3,5-bis(2-pyridyl)pyrazole (Hbpp), aiding in the study of acid-base and redox properties in ruthenium complexes. This research has implications in the field of inorganic chemistry, particularly in understanding the structural and spectroscopic characterization of such complexes (Sens et al., 2003).
Catalysis and Green Chemistry
This compound has been used as a precursor in the preparation of magnetically separable graphene oxide anchored sulfonic acid nanoparticles. These nanoparticles exhibit high catalytic activity, particularly in the synthesis of complex carbonitriles. This research contributes to the field of green chemistry, offering an efficient and recyclable catalyst for one-pot synthesis under eco-friendly conditions (Zhang et al., 2016).
Optoelectronics and Phosphorescence
Studies have explored the use of 3-(1H-Pyrazol-1-yl)pyridine derivatives as electron-transporting units in the development of bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). The research advances the understanding of optoelectronic parameters and their application in high-efficiency lighting technology (Li et al., 2016).
Luminescent Materials
Novel photoluminescent Eu(III) and Tb(III) tetrazolate-2-pyridine-1-oxide complexes have been synthesized, showcasing significant potential in the field of optical materials. The luminescence properties of these complexes open up avenues for research in materials science and photonics (Pietraszkiewicz et al., 2012).
Ligand Chemistry
The compound's derivatives have been used to study the coordination chemistry of transition metals, particularly in forming tetracopper(II) homoleptic rectangular grids. This research provides insight into magneto-structural correlations and theoretical calculations in the field of coordination chemistry (Roy et al., 2009).
properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-1-oxidopyridin-1-ium-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(11-2-1-5-17(20)9-11)16-12-8-15-18(10-12)13-3-6-21-7-4-13/h1-2,5,8-10,13H,3-4,6-7H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYGAVMPCYLYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=C[N+](=CC=C3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)carbamoyl)pyridine 1-oxide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.